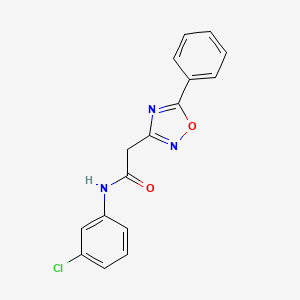
N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a phenyl group, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. A common method involves the reaction of a hydrazide with a carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
-
Attachment of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic substitution reaction. For instance, 3-chloroaniline can react with an appropriate acylating agent to form the desired amide linkage.
-
Final Assembly: : The final step involves coupling the oxadiazole intermediate with the chlorophenyl derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of hydroxylated or quinone derivatives.
-
Reduction: : Reduction reactions can target the oxadiazole ring or the amide linkage, potentially leading to ring-opening or amine formation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Hydroxylated derivatives or quinones.
Reduction: Amine derivatives or ring-opened products.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for studying the effects of halogenated aromatic compounds on biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and therapeutic applications.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers, coatings, or electronic components, due to its stability and functional groups.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The chlorophenyl and oxadiazole groups can facilitate binding to these targets, potentially modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-chlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group.
N-(3-chlorophenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a different oxadiazole isomer.
N-(4-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide: Similar structure but with the chlorine atom in a different position on the phenyl ring.
Uniqueness
N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity, binding properties, and overall stability. This makes it a valuable compound for exploring new chemical and biological phenomena.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-7-4-8-13(9-12)18-15(21)10-14-19-16(22-20-14)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLKHXASYXIZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5241473.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B5241481.png)
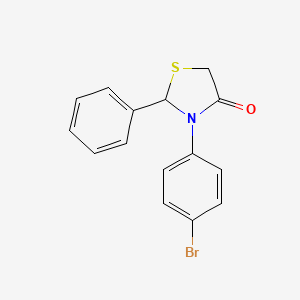
![2-[3-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B5241490.png)
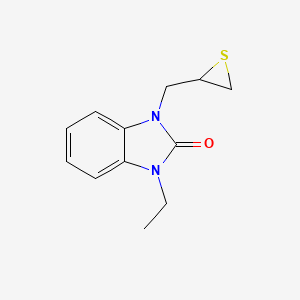
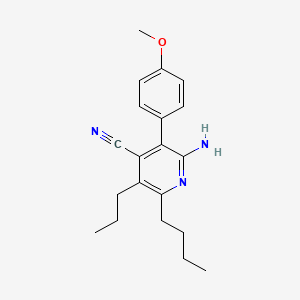
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5241508.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5241516.png)
![[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B5241524.png)
![1-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B5241532.png)
![5-(3,5-dibromo-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5241539.png)
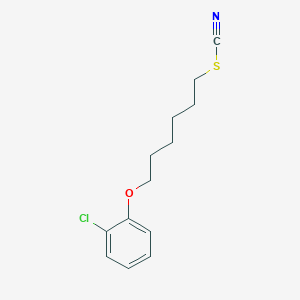
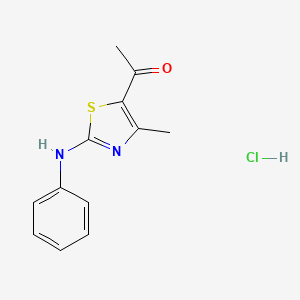
![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one](/img/structure/B5241570.png)
